1-(3-Bromophenyl)-1H-pyrazole

Description

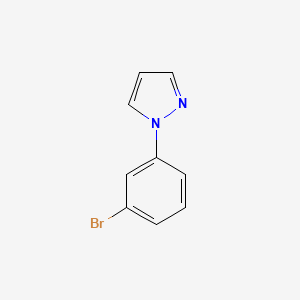

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWAIOZTKMAIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427805 | |

| Record name | 1-(3-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294877-33-1 | |

| Record name | 1-(3-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Bromo-phenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthesis of 1-(3-Bromophenyl)-1H-pyrazole. The synthesis commences with the conversion of 3-bromoaniline to 3-bromophenylhydrazine, which is subsequently cyclized with a malondialdehyde equivalent to yield the target compound. This guide provides comprehensive experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development settings.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the diazotization of commercially available 3-bromoaniline, followed by a reduction to form the key intermediate, 3-bromophenylhydrazine. The subsequent and final step is the acid-catalyzed condensation and cyclization of 3-bromophenylhydrazine with 1,1,3,3-tetramethoxypropane, a stable precursor to malondialdehyde, to afford the desired this compound.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromophenylhydrazine from 3-Bromoaniline

This procedure is adapted from established methods for the synthesis of arylhydrazines from anilines.[1]

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromoaniline | 172.03 | 17.2 g | 0.1 |

| Concentrated HCl | 36.46 | 30 mL | ~0.36 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Sodium Metabisulfite (Na₂S₂O₅) | 190.11 | 28.5 g | 0.15 |

| Deionized Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 17.2 g (0.1 mol) of 3-bromoaniline in 100 mL of water and 30 mL of concentrated HCl. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

-

Reduction: In a separate 500 mL beaker, prepare a solution of 28.5 g (0.15 mol) of sodium metabisulfite in 150 mL of water. Cool this solution to 10-15 °C. Slowly add the previously prepared cold diazonium salt solution to the sodium metabisulfite solution with vigorous stirring. The temperature should be maintained between 10-35 °C. After the addition is complete, adjust the pH of the solution to 7-9 by the careful addition of a saturated sodium bicarbonate solution.

-

Hydrolysis and Isolation: Heat the reaction mixture to 60-70 °C for 1 hour to hydrolyze the intermediate. Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude 3-bromophenylhydrazine can be purified by recrystallization from a suitable solvent system such as ethanol/water to yield the pure product.

Expected Yield: 65-75%

Step 2: Synthesis of this compound

This protocol is based on the classical Knorr pyrazole synthesis, reacting an arylhydrazine with a 1,3-dicarbonyl equivalent.[2][3][4]

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromophenylhydrazine | 187.04 | 9.35 g | 0.05 |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 8.21 g | 0.05 |

| Ethanol | 46.07 | 100 mL | - |

| Concentrated HCl | 36.46 | 5 mL | ~0.06 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9.35 g (0.05 mol) of 3-bromophenylhydrazine and 8.21 g (0.05 mol) of 1,1,3,3-tetramethoxypropane in 100 mL of ethanol.

-

Acid Catalysis: To the stirred solution, add 5 mL of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Remove the ethanol under reduced pressure. To the remaining aqueous residue, add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 80-90%

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 3-Bromophenylhydrazine | C₆H₇BrN₂ | 187.04 | 227-231 (as HCl salt) | Off-white to pale yellow solid | Varies (often as HCl salt) | Varies |

| This compound | C₉H₇BrN₂ | 223.07 | 63-65 | White to off-white solid | 7.91 (t, J=1.9 Hz, 1H), 7.78 (d, J=2.5 Hz, 1H), 7.66 (ddd, J=8.1, 2.0, 1.0 Hz, 1H), 7.55 (ddd, J=7.9, 1.9, 1.0 Hz, 1H), 7.33 (t, J=8.0 Hz, 1H), 6.49 (dd, J=2.5, 1.8 Hz, 1H) | 141.5, 140.9, 130.8, 129.5, 125.8, 123.0, 120.0, 108.1, 29.7 |

Note: NMR data is predicted and should be confirmed by experimental analysis.

Mechanistic Pathways and Workflows

Mechanism of Pyrazole Formation

The formation of the pyrazole ring from 3-bromophenylhydrazine and 1,1,3,3-tetramethoxypropane proceeds through an acid-catalyzed mechanism. Initially, the acidic conditions hydrolyze the acetal groups of 1,1,3,3-tetramethoxypropane to generate the reactive malondialdehyde. Subsequently, 3-bromophenylhydrazine undergoes a condensation reaction with one of the aldehyde groups of malondialdehyde to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining aldehyde group. Finally, dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazole ring.

Caption: Mechanism of this compound formation.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

This comprehensive guide provides the necessary information for the successful synthesis of this compound. The presented protocols are robust and can be adapted for various scales of production. It is recommended that all procedures be carried out by trained personnel in a well-ventilated fume hood, adhering to all standard laboratory safety practices.

References

An In-depth Technical Guide to 1-(3-Bromophenyl)-1H-pyrazole: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(3-bromophenyl)-1H-pyrazole, a heterocyclic aromatic organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its structure, physicochemical properties, and synthesis, while also drawing comparisons with its isomers and related derivatives.

Chemical Structure and Identification

This compound is characterized by a pyrazole ring substituted at the N1 position with a 3-bromophenyl group. The structural formula and key identifiers are presented below.

Molecular Structure:

Spectroscopic and Synthetic Profile of 1-(3-Bromophenyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Bromophenyl)-1H-pyrazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis, to support research and development activities.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.95 | d | 2.4 | H-5 (Pyrazole) |

| 7.72 | t | 2.0 | H-2' (Bromophenyl) |

| 7.65 | d | 1.8 | H-3 (Pyrazole) |

| 7.58 | ddd | 8.0, 2.0, 1.0 | H-6' (Bromophenyl) |

| 7.40 | t | 8.0 | H-5' (Bromophenyl) |

| 7.35 | ddd | 8.0, 2.0, 1.0 | H-4' (Bromophenyl) |

| 6.52 | dd | 2.4, 1.8 | H-4 (Pyrazole) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 141.2 | C-3 (Pyrazole) |

| 140.8 | C-1' (Bromophenyl) |

| 131.0 | C-5' (Bromophenyl) |

| 130.5 | C-6' (Bromophenyl) |

| 128.8 | C-5 (Pyrazole) |

| 124.0 | C-2' (Bromophenyl) |

| 123.2 | C-3' (Bromophenyl) |

| 119.5 | C-4' (Bromophenyl) |

| 108.2 | C-4 (Pyrazole) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3140-3100 | Medium | C-H stretching (aromatic/heteroaromatic) |

| 1595, 1570, 1475 | Strong | C=C and C=N stretching (aromatic and pyrazole rings) |

| 1070 | Strong | C-N stretching |

| 780 | Strong | C-H out-of-plane bending (aromatic) |

| 680 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 224/222 | 100/98 | [M]⁺ (Molecular ion) |

| 143 | 45 | [M - Br]⁺ |

| 116 | 30 | [C₇H₅N₂]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Synthesis of this compound

A widely utilized and effective method for the synthesis of 1-aryl-pyrazoles is the condensation reaction between an arylhydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. For this compound, a common precursor for the pyrazole ring is 1,1,3,3-tetramethoxypropane.

Materials:

-

3-Bromophenylhydrazine hydrochloride

-

1,1,3,3-Tetramethoxypropane

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium Hydroxide

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

A solution of 3-bromophenylhydrazine hydrochloride (1 equivalent) in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Concentrated hydrochloric acid is added dropwise to the stirred solution until the pH is acidic (pH 1-2).

-

1,1,3,3-Tetramethoxypropane (1.1 equivalents) is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The aqueous residue is neutralized with a saturated solution of sodium hydroxide until a basic pH is achieved.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using Electron Ionization (EI) at 70 eV.

Logical Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Technical Guide: 1-(3-Bromophenyl)-1H-pyrazole (CAS No. 294877-33-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available technical information for 1-(3-Bromophenyl)-1H-pyrazole. It is intended for research and development purposes only. All safety precautions should be strictly followed. Information on biological activities is largely based on related pyrazole compounds and should be considered hypothetical until confirmed by specific experimental data for this compound.

Executive Summary

This compound is a brominated aromatic heterocyclic compound belonging to the pyrazole class. While specific research on this particular isomer is limited in publicly available literature, the pyrazole scaffold is of significant interest in medicinal chemistry due to its wide range of demonstrated biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides an overview of the known properties and safety information for CAS number 294877-33-1 and explores potential synthetic routes and biological activities based on analogous compounds.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The following tables summarize the available information from chemical suppliers and databases.

Table 2.1: Compound Identification

| Identifier | Value |

| CAS Number | 294877-33-1 |

| Chemical Name | This compound |

| Synonyms | 3-(1H-Pyrazol-1-yl)bromobenzene |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol [1] |

| InChI Key | KUWAIOZTKMAIPI-UHFFFAOYSA-N[1] |

Table 2.2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Appearance | Brown | [2] |

| Purity | 97-98% | [1][3] |

| Boiling Point | 297.7 ± 23.0 °C at 760 mmHg | [4] |

| Melting Point | No data available | |

| Solubility | No data available | |

| Storage | Sealed in a dry place at room temperature | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Paal-Knorr Reaction

A plausible synthetic route for this compound involves the reaction of 1,1,3,3-tetramethoxypropane (a malondialdehyde equivalent) with 3-bromophenylhydrazine.

Materials:

-

1,1,3,3-Tetramethoxypropane

-

3-Bromophenylhydrazine hydrochloride

-

Hydrochloric acid (catalyst)

-

Ethanol (solvent)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-bromophenylhydrazine hydrochloride in ethanol in a round-bottom flask.

-

Add a catalytic amount of hydrochloric acid to the solution.

-

Add 1,1,3,3-tetramethoxypropane to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Safety and Handling

Table 4.1: GHS Hazard Information

| Category | Information |

| Signal Word | Warning[1] |

| Pictograms | GHS07 (Exclamation Mark)[1] |

| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place.

Incompatibilities:

Hazardous Decomposition Products:

-

Carbon monoxide, carbon dioxide

-

Nitrogen oxides

-

Hydrogen bromide, bromine[5]

Biological Activity and Potential Signaling Pathways (Hypothetical)

There is no specific biological data available for this compound. However, the broader class of pyrazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities.[6] Bromophenyl-substituted pyrazoles, in particular, have been investigated for their anti-inflammatory and anticancer properties.

Potential Anti-Inflammatory Activity

Many pyrazole derivatives function as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. A well-known example is the COX-2 inhibitor Celecoxib. It is plausible that this compound could be investigated for similar activity.

Experimental Protocol for COX Inhibition Assay (General):

-

Prepare various concentrations of the test compound (this compound).

-

Use a commercial COX (COX-1 or COX-2) inhibitor screening assay kit.

-

Incubate the respective COX enzyme with the test compound or a reference inhibitor (e.g., Celecoxib).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as ELISA.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Potential Anticancer Activity

Pyrazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways that regulate cell growth and survival.

Experimental Protocol for Antiproliferative Assay (MTT Assay - General):

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

Hypothetical Signaling Pathway: MAPK/ERK Pathway Inhibition

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Small molecule inhibitors often target kinases within this pathway. A bromophenyl pyrazole derivative could potentially act as a kinase inhibitor.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound (CAS No. 294877-33-1) is a chemical intermediate with limited publicly available data regarding its specific physicochemical properties and biological activities. Based on the extensive research into the pyrazole scaffold, it represents a compound of interest for further investigation, particularly in the areas of anti-inflammatory and anticancer drug discovery. The protocols and pathways outlined in this guide are intended to provide a foundational framework for such research. All work with this compound should be conducted with appropriate safety measures in a controlled laboratory setting.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

Solubility of 1-(3-Bromophenyl)-1H-pyrazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of the heterocyclic compound 1-(3-Bromophenyl)-1H-pyrazole in organic solvents. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule. This document summarizes the available qualitative solubility information inferred from synthetic and purification procedures. Furthermore, it provides a detailed, standardized experimental protocol for determining the solubility of a solid organic compound, which can be applied to this compound. Visual workflows for the experimental protocol and a common synthesis route for this class of compounds are also presented to aid researchers.

Quantitative Solubility Data

A thorough search of scientific databases and literature yielded no specific quantitative data (e.g., in g/100 mL, mg/L, or mol/L) for the solubility of this compound in any organic solvent. The physical properties available from chemical suppliers characterize it as a solid at room temperature.[1][2]

While direct quantitative data is unavailable, qualitative inferences can be drawn from purification methods mentioned in the literature for analogous compounds. Recrystallization is a common purification technique that relies on a compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold. The use of specific solvents for recrystallizing similar bromophenyl pyrazole derivatives suggests their utility for this compound.

Table 1: Qualitative Solubility of this compound and Analogs Inferred from Recrystallization Solvents

| Compound/Analog | Solvent(s) | Inference |

| General Pyrazoles | Ethanol | Likely soluble in hot ethanol, with lower solubility at room temperature.[3] |

| 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole | Acetonitrile | Likely soluble in hot acetonitrile, with lower solubility upon cooling.[4] |

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Chloroform | Soluble enough for chromatographic purification and recrystallization.[5] |

| 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Ethanol | Recrystallized from ethanol, suggesting good solubility at elevated temperatures.[6] |

| 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide derivative | Dimethylformamide (DMF) | Recrystallized from DMF, indicating solubility in this polar aprotic solvent.[7] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent at a specified temperature. This method is a standard approach used to generate reliable quantitative solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, purity >97%)

-

Selected organic solvent (e.g., ethanol, methanol, acetone, chloroform, acetonitrile)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance (readable to ±0.0001 g)

-

Volumetric flasks and pipettes

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typical, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the clear supernatant (e.g., 2.0 mL) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately pass the solution through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered solution.

-

Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a fume hood at a slightly elevated temperature. Ensure the compound does not sublime.

-

Once the solvent is removed, place the vial in an oven at a temperature well below the compound's melting point (e.g., 50 °C) until a constant weight is achieved.

-

Cool the vial in a desiccator and weigh it on the analytical balance to determine the mass of the dissolved solid.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of sample taken) * 100

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizations

Caption: Workflow for Gravimetric Solubility Determination.

The most common method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][8] The diagram below illustrates this general pathway as it would apply to the synthesis of 1-aryl-3-aryl-pyrazoles.

Caption: General Synthesis of 1,3-Disubstituted Pyrazoles.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

An In-Depth Technical Guide on 1-(3-Bromophenyl)-1H-pyrazole: Physical Appearance and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Bromophenyl)-1H-pyrazole, with a focus on its appearance, stability, and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data to support further investigation and application of this compound.

Physicochemical Properties

This compound is a substituted pyrazole derivative. While specific experimental data for this particular isomer is not widely published, data from closely related isomers and general knowledge of substituted pyrazoles allow for an informed characterization.

Physical Appearance: Based on data from its isomers, such as 3-(3-Bromophenyl)-1H-pyrazole, it is anticipated that this compound presents as a solid at room temperature, likely in crystalline or powder form. The color is expected to be in the range of white to off-white or light yellow.

Stability: The compound is expected to be stable under standard laboratory conditions. However, based on the safety data sheet for the isomeric 1-(2-bromophenyl)-1H-pyrazole, it is advisable to avoid exposure to excessive heat and light. It is also noted to be incompatible with strong oxidizing agents and strong acids, which could lead to decomposition.

Table 1: Physicochemical Data of this compound and Related Isomers

| Property | This compound | 3-(3-Bromophenyl)-1H-pyrazole[1] | 3-(4-Bromophenyl)-1H-pyrazole[2] |

| Molecular Formula | C₉H₇BrN₂ | C₉H₇BrN₂ | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol | 223.07 g/mol | 223.07 g/mol |

| Physical Form | Solid (predicted) | Solid | Solid |

| Melting Point | Not available | 71-75 °C | 132-136 °C |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for pyrazole synthesis. A common and effective approach involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.

Synthesis of this compound

A plausible synthetic route involves the reaction of a suitable pyrazole precursor with a 3-bromophenylating agent or the reaction of 3-bromophenylhydrazine with a C3-synthon. A general procedure is outlined below, adapted from known pyrazole syntheses.

Reaction Scheme:

Materials:

-

3-Bromophenylhydrazine hydrochloride

-

Malondialdehyde tetramethyl acetal (or other suitable 1,3-dicarbonyl equivalent)

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

A mixture of 3-bromophenylhydrazine hydrochloride and malondialdehyde tetramethyl acetal in ethanol is prepared.

-

A catalytic amount of hydrochloric acid is added, and the mixture is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is crucial for confirming the substitution pattern on both the pyrazole and phenyl rings. Protons on the pyrazole ring typically appear in the aromatic region, with distinct chemical shifts and coupling constants that can elucidate their positions.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole and bromophenyl rings are indicative of their electronic environment.

High-Performance Liquid Chromatography (HPLC):

-

Purity analysis of the synthesized compound can be performed using reversed-phase HPLC. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at an appropriate wavelength.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical characteristics of this compound. While specific experimental data for this compound remains limited in publicly accessible literature, the information compiled from its isomers and general synthetic methodologies for pyrazoles offers a robust starting point for researchers. The provided experimental framework for synthesis and characterization is intended to guide future studies to fully elucidate the properties and potential applications of this compound in drug development and other scientific fields. Further research is warranted to establish a complete physicochemical profile and to explore its biological activities.

References

The Multifaceted Biological Activities of Substituted Phenylpyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylpyrazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research. Their unique structural features allow for a broad spectrum of biological activities, ranging from potent insecticidal effects to promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the core biological activities of substituted phenylpyrazoles, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Anticancer Activity

Substituted phenylpyrazoles have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative substituted phenylpyrazoles against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |

| Celecoxib | U251 (Glioblastoma) | 11.7 | [1] |

| Celecoxib | HCT116 (Colon) | Intermediate | [1] |

| Celecoxib | HepG2 (Liver) | Intermediate | [1] |

| Celecoxib | MCF-7 (Breast) | Intermediate | [1] |

| Celecoxib | HeLa (Cervical) | 37.2 | [1] |

| Celecoxib | K562 (Leukemia) | 46 | [2] |

| Celecoxib | T24 (Bladder) | 63.8 | [3] |

| Celecoxib | 5637 (Bladder) | 60.3 | [3] |

| Pyrazole Derivative 23e | MCF-7 (Breast) | 13.52 | [4] |

| Pyrazole Derivative 23e | K562 (Leukemia) | 26.88 | [4] |

| Pyrazole Derivative 5 | A549 (Lung) | 10.67 | [5] |

| Pyrazole Derivative 5 | C6 (Glioma) | 4.33 | [5] |

| Pyrazole Derivative 7 | A549 (Lung) | 0.487 | [6] |

| Pyrazole Derivative 7 | LoVo (Colon) | 0.789 | [6] |

| Pyrazole Derivative 7 | HT29 (Colon) | 0.381 | [6] |

| Pyrazole Derivative 7 | K562 (Leukemia) | 5.003 | [6] |

| Pyrazole Derivative 7 | U937 (Leukemia) | 5.106 | [6] |

Signaling Pathways in Anticancer Activity

A key mechanism through which some phenylpyrazole derivatives exert their anticancer effects is the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway . This pathway is involved in cellular responses to stress and can regulate cell proliferation, differentiation, and apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Activity

Substituted phenylpyrazoles have demonstrated notable activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new antimicrobial drugs.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various phenylpyrazole derivatives against selected microorganisms. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrano[2,3-c] pyrazole 5c | Klebsiella pneumoniae | 6.25 | [7] |

| Pyrano[2,3-c] pyrazole 5c | Listeria monocytogenes | >25 | [7] |

| Pyrazole-1-carbothiohydrazide 21a | Aspergillus niger | 7.8 | [8] |

| Pyrazole-1-carbothiohydrazide 21a | Candida albicans | >7.8 | [8] |

| Pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | 62.5 | [8] |

| Pyrazole-1-carbothiohydrazide 21a | Bacillus subtilis | 62.5 | [8] |

| Pyrazole-1-carbothiohydrazide 21a | Klebsiella pneumoniae | 125 | [8] |

| Pyrazole-1-carbothiohydrazide 21a | Escherichia coli | >125 | [8] |

| Indazole 5 | Staphylococcus aureus | 64-128 | [9] |

| Indazole 5 | Staphylococcus epidermidis | 64-128 | [9] |

| Pyrazoline 9 | Enterococcus faecalis | 128 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Procedure:

-

Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Anti-inflammatory Activity

Several substituted phenylpyrazoles exhibit significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders. Their mechanism of action often involves the inhibition of pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of phenylpyrazole derivatives in the carrageenan-induced paw edema model, a common in vivo assay for acute inflammation.

| Compound/Drug | Dose | Time (hours) | Edema Inhibition (%) | Reference |

| Phenylbutazone | - | - | - | [10][11][12][13] |

| Indomethacin | 10 mg/kg | 5 | 41.7 | [14] |

| Flavone Glycoside | 20 mg/kg | 5 | 45.1 | [14] |

| Crude Mazaryun (Low Dose) | - | 5 | 19 | [15] |

| Crude Mazaryun (High Dose) | - | 5 | 37.1 | [15] |

| Detoxified Mazaryun (Low Dose) | - | 5 | 19.3 | [15] |

| Detoxified Mazaryun (High Dose) | - | 5 | 39.4 | [15] |

| Compound 1 (Triazine Derivative) | 200 mg/kg | 4 | 96.31 | [16] |

| Compound 2 (Triazine Derivative) | 200 mg/kg | 4 | 72.08 | [16] |

| Compound 3 (Triazine Derivative) | 200 mg/kg | 4 | 99.69 | [16] |

| Indomethacin | 10 mg/kg | 4 | 57.66 | [16] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of some compounds are mediated through the inhibition of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway . TNF-α is a key pro-inflammatory cytokine that plays a central role in the inflammatory cascade.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneally or orally).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Insecticidal Activity

Phenylpyrazoles are a well-established class of broad-spectrum insecticides. Their primary mode of action is the disruption of the central nervous system of insects.

Quantitative Insecticidal Activity Data

The following table presents the lethal dose (LD50) values for the prominent phenylpyrazole insecticide, fipronil, against various insect species. The LD50 is the dose required to kill 50% of a test population.

| Compound | Insect Species | LD50 | Reference |

| Fipronil | Rat (oral) | 97 mg/kg | [17][18][19] |

| Fipronil | Mouse (oral) | 95 mg/kg | [17][18] |

| Fipronil | Rabbit (dermal) | 354 mg/kg | [17][19] |

| Fipronil | Rat (dermal) | >2000 mg/kg | [17][19] |

| Fipronil | Honey Bee (contact) | 0.004 µ g/bee | [20] |

| Fipronil | Honey Bee (oral) | 0.052 µ g/bee | [21] |

| Fipronil | Northern Bobwhite Quail (oral) | 11.3 mg/kg | [19][20] |

| Fipronil | Mallard Duck (oral) | >2150 mg/kg | [19][20] |

| Fipronil | Acanthodactylus dumerili (lizard) | 30 µg/g | [20] |

Mechanism of Insecticidal Action

The primary target of phenylpyrazole insecticides is the gamma-aminobutyric acid (GABA)-gated chloride channel in the insect's central nervous system. By blocking this channel, phenylpyrazoles prevent the influx of chloride ions, leading to hyperexcitation of the nerves and muscles, ultimately resulting in the death of the insect.

Experimental Protocol: Topical Application for Insecticidal Activity

This method is used to determine the contact toxicity of an insecticide.

Principle: A precise dose of the insecticide, dissolved in a suitable solvent, is applied directly to the body surface of the insect. Mortality is then assessed after a specific period.

Procedure:

-

Insect Rearing: Rear the target insect species under controlled laboratory conditions to ensure a uniform population for testing.

-

Preparation of Insecticide Solutions: Prepare a series of dilutions of the test compound in a volatile solvent, such as acetone.

-

Insect Anesthetization: Anesthetize the insects (e.g., using carbon dioxide or chilling) to facilitate handling.

-

Topical Application: Using a micro-applicator, apply a small, precise volume (e.g., 0.2-1.0 µL) of the insecticide solution to a specific part of the insect's body, typically the dorsal thorax.

-

Observation: Place the treated insects in a clean container with access to food and water and hold them under controlled environmental conditions.

-

Mortality Assessment: Assess mortality at predetermined time intervals (e.g., 24, 48, and 72 hours) after treatment.

-

Data Analysis: Calculate the LD50 value using probit analysis or other appropriate statistical methods.

Conclusion

Substituted phenylpyrazoles are a remarkably versatile class of compounds with a wide array of biological activities. Their proven efficacy as insecticides, coupled with their emerging potential as anticancer, antimicrobial, and anti-inflammatory agents, underscores their importance in both agriculture and medicine. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutic and crop protection agents based on the phenylpyrazole scaffold. Further structure-activity relationship studies will undoubtedly lead to the design of even more potent and selective derivatives with enhanced biological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor effects of celecoxib on K562 leukemia cells are mediated by cell-cycle arrest, caspase-3 activation, and downregulation of Cox-2 expression and are synergistic with hydroxyurea or imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. madbarn.com [madbarn.com]

- 11. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]

- 12. Phenylbutazone (Bute, PBZ, EPZ): one drug across two species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thomastobin.com [thomastobin.com]

- 14. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 18. Fipronil - Wikipedia [en.wikipedia.org]

- 19. Fipronil Technical Fact Sheet [npic.orst.edu]

- 20. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Pyrazole Ring Formation

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. A thorough understanding of the fundamental reaction mechanisms leading to the formation of this critical heterocycle is paramount for the rational design and synthesis of novel drug candidates. This technical guide provides an in-depth exploration of the core synthetic strategies for pyrazole ring construction, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations.

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds (Knorr Pyrazole Synthesis)

The most classical and widely employed method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2][3][4][5][6][7][8] This acid-catalyzed reaction is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles.[4]

The reaction proceeds through the initial formation of a hydrazone intermediate by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1][4][5] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group.[1][4] The final step involves the elimination of a water molecule to yield the stable, aromatic pyrazole ring.[1][4][5]

A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomeric pyrazole products.[4][7]

General Reaction Scheme:

Caption: General workflow of the Knorr pyrazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole [5]

-

Materials: Acetylacetone, Hydrazine hydrate.

-

Procedure: To a solution of acetylacetone (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.0 eq) dropwise at room temperature. The reaction is typically exothermic. After the addition is complete, stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester [9][10]

-

Materials: Ethyl benzoylacetate (3 mmol), Hydrazine hydrate (6 mmol), 1-Propanol (3 mL), Glacial acetic acid (3 drops).

-

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.[9]

-

Add 1-propanol and glacial acetic acid to the mixture.[9]

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[9]

-

Monitor the reaction's progress using TLC with a mobile phase of 30% ethyl acetate/70% hexane.[9]

-

Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot reaction mixture while stirring.[9]

-

Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.[9]

-

Collect the solid product by filtration using a Büchner funnel, wash with a small amount of water, and allow it to air dry.[9] The product is formed in 79% yield.[10]

-

Quantitative Data

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | 1 | 79 | [9][10] |

| Acetylacetone | Hydrazine hydrate | Ethanol | 1-2 | High | [5] |

| 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione | 4-hydrazinobenzenesulfonamide hydrochloride | Water/HCl | - | - | [11] |

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another prevalent method for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[7][12] This reaction typically proceeds through one of two mechanistic pathways depending on the reaction conditions.[12]

-

Pathway A (Hydrazone Formation): The reaction initiates with the condensation of the hydrazine with the carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the double bond, leading to the pyrazoline intermediate, which can then be oxidized to the pyrazole.[12]

-

Pathway B (Aza-Michael Addition): Alternatively, the reaction can begin with an aza-Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. The resulting intermediate then undergoes intramolecular cyclization via attack of the second nitrogen on the carbonyl carbon, followed by dehydration to yield the pyrazoline, and subsequent oxidation to the pyrazole.[12]

Mechanistic Pathways:

Caption: Mechanistic pathways for pyrazole synthesis from α,β-unsaturated carbonyls.

Experimental Protocols

Protocol 3: Microwave-Assisted Synthesis of Quinolin-2(1H)-one-based Pyrazoles [13]

-

Materials: Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines, Acetic acid.

-

Procedure: A mixture of the quinolin-2(1H)-one-based α,β-unsaturated ketone (1.0 eq) and the arylhydrazine (1.2 eq) in acetic acid is subjected to microwave irradiation at 360 W and 120°C for 7-10 minutes. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Quantitative Data

| α,β-Unsaturated Ketone | Hydrazine Derivative | Conditions | Time (min) | Yield (%) | Reference |

| Quinolin-2(1H)-one-based chalcones | Arylhydrazines | Microwave, 360W, 120°C, Acetic Acid | 7-10 | 68-86 | [13] |

| Chalcones | Hydrazine hydrate | Microwave, 360W, 120°C, Ethanol | 7-10 | 71-75 | [13] |

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful and atom-economical method for the construction of five-membered heterocyclic rings, including pyrazoles.[7][14][15][16][17]

a) From Diazo Compounds and Alkynes

The reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile) provides a direct route to the pyrazole ring.[14][15][17] This reaction can often be performed under catalyst-free conditions, simply by heating the reactants.[14] For α-diazocarbonyl substrates, these reactions can be conducted under solvent-free conditions, affording the pyrazole products in high yields without the need for extensive purification.[14]

Reaction Scheme:

Caption: 1,3-Dipolar cycloaddition of a diazo compound and an alkyne.

Experimental Protocols

Protocol 4: Catalyst-Free Cycloaddition of Ethyl Diazoacetate and an Alkyne [14][18]

-

Materials: Ethyl diazoacetate, Alkyne.

-

Procedure: A mixture of ethyl diazoacetate (1.0 eq) and the alkyne (1.0-1.2 eq) is heated in a sealed tube or under reflux in a suitable solvent (e.g., toluene) until the reaction is complete (monitored by TLC or GC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or distillation. For solvent-free conditions, the mixture is simply heated.[14]

b) From Nitrile Imines and Alkenes/Alkynes

Nitrile imines, which are typically generated in situ, are another class of 1,3-dipoles that readily undergo cycloaddition with alkenes or alkynes to form pyrazolines or pyrazoles, respectively.

Quantitative Data

| Diazo Compound | Alkyne | Conditions | Yield (%) | Reference |

| Ethyl diazoacetate | Various alkynes | Heating, solvent-free | High | [14] |

| Diazo compounds from aldehydes | Terminal alkynes | One-pot | 24-67 | [17] |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles.[3][13][19][20][21] Several of the classical methods for pyrazole synthesis have been adapted to microwave-assisted protocols.

Experimental Protocols

Protocol 5: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones [3]

-

Materials: Ethyl acetoacetate (0.45 mmol), 3-Nitrophenylhydrazine (0.3 mmol), 3-Methoxy-4-ethoxy-benzaldehyde (0.3 mmol).

-

Procedure:

-

Place the reactants in a 50-mL one-neck flask.

-

Irradiate the mixture in a domestic microwave oven at a power of 420 W for 10 minutes.

-

After cooling, triturate the resulting solid with ethyl acetate and collect the product by suction filtration.

-

Quantitative Data

| Reactant 1 | Reactant 2 | Reactant 3 | Microwave Power (W) | Time (min) | Yield (%) | Reference |

| Ethyl acetoacetate | 3-Nitrophenylhydrazine | 3-Methoxy-4-ethoxy-benzaldehyde | 420 | 10 | 83 | [3] |

| Chalcone analogs | Hydrazine hydrate | - | - | - | High | [21] |

Conclusion

The synthesis of the pyrazole ring is a well-established field with a rich history, yet it continues to evolve with the development of novel and more efficient synthetic methodologies. The fundamental reaction mechanisms discussed herein—cyclocondensation of 1,3-dicarbonyls, reactions of α,β-unsaturated systems, and 1,3-dipolar cycloadditions—form the bedrock of pyrazole synthesis. For researchers in drug discovery and development, a firm grasp of these core principles, coupled with the practical knowledge of experimental protocols, is indispensable for the creation of new and innovative pyrazole-based therapeutic agents. The continued exploration of green and efficient methods, such as microwave-assisted synthesis, will undoubtedly pave the way for the next generation of pyrazole-containing pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. firsthope.co.in [firsthope.co.in]

- 6. jk-sci.com [jk-sci.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. m.youtube.com [m.youtube.com]

- 11. zenodo.org [zenodo.org]

- 12. dovepress.com [dovepress.com]

- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 14. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 16. Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. usiena-air.unisi.it [usiena-air.unisi.it]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of 1-(3-Bromophenyl)-1H-pyrazole: Synthesis, Biological Activities, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The 1-(3-Bromophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. The presence of the bromine atom at the 3-position of the phenyl ring provides a reactive handle for a variety of synthetic transformations, enabling the creation of diverse libraries of derivatives. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds, with a focus on providing detailed experimental protocols and quantitative data to aid in drug discovery and development efforts.

Synthetic Strategies for Derivatization

The derivatization of the this compound core primarily involves two key reactive sites: the pyrazole ring and the bromophenyl moiety. Common synthetic transformations include electrophilic substitution on the pyrazole ring and cross-coupling reactions at the bromine-substituted carbon of the phenyl ring.

A prevalent method for introducing functionality onto the pyrazole ring is the Vilsmeier-Haack reaction . This reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), is a powerful tool for the formylation of electron-rich heterocyclic systems. The resulting pyrazole-4-carbaldehyde is a versatile intermediate that can be further elaborated into a wide array of derivatives.

The bromine atom on the phenyl ring is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction allows for the formation of carbon-carbon bonds by coupling the bromophenylpyrazole with a variety of boronic acids or esters, thereby introducing diverse aryl or heteroaryl substituents.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of derivatives from this compound.

Key Experimental Protocols

Synthesis of this compound-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of this compound to yield the corresponding 4-carbaldehyde derivative. This method is adapted from general procedures for the Vilsmeier-Haack formylation of pyrazoles.[1][2]

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of N,N-dimethylformamide at 0 °C, slowly add phosphorus oxychloride dropwise.

-

After the addition is complete, add this compound to the reaction mixture.

-

Heat the reaction mixture at 60-80 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound-4-carbaldehyde.

Synthesis of 1-(3-Arylphenyl)-1H-pyrazole Derivatives via Suzuki-Miyaura Coupling

This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[3][4][5]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent and a small amount of water to the mixture.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux and stir for the required time, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-(3-Arylphenyl)-1H-pyrazole derivative.

Biological Activities of this compound Derivatives

Derivatives of the this compound core have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The nature and position of the substituents on both the pyrazole and the phenyl rings play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Several studies have highlighted the potential of pyrazole derivatives as antimicrobial agents.[6][7][8][9] The introduction of various substituents can modulate the lipophilicity and electronic properties of the molecule, which in turn can influence its ability to penetrate microbial cell membranes and interact with biological targets.

The following table summarizes the antimicrobial activity of some pyrazole derivatives, demonstrating the effect of different substitution patterns. While not specific to the 1-(3-bromophenyl) core, this data provides valuable insights into the structure-activity relationships of pyrazole-based antimicrobials.

| Compound ID | Structure | Test Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |

| 1 | 3-(4-chlorophenyl)-5-(...)-pyrazole | Escherichia coli | MIC: 0.25 µg/mL | [6] |

| 2 | 3-(4-nitrophenyl)-5-(...)-pyrazole | Streptococcus epidermidis | MIC: 0.25 µg/mL | [6] |

| 3 | 4-(4-bromo-3-(...)-pyrazol-1-yl)benzenesulfonamide | Staphylococcus aureus | - | [8] |

| 4 | 5-(4-Bromophenyl)-3-(...)-carboximidamide | Salmonella spp. | MIC₅₀: 125 µg/mL | [9] |

Anticancer Activity

The pyrazole scaffold is a common feature in many anticancer agents.[10][11][12][13] Derivatives of this compound have the potential to be developed as inhibitors of various cancer-related targets. The ability to introduce a wide range of substituents through cross-coupling reactions makes this scaffold particularly attractive for generating libraries of compounds for high-throughput screening.

The table below presents anticancer activity data for representative pyrazole derivatives, illustrating the potential of this class of compounds.

| Compound ID | Structure | Cell Line | Activity (IC₅₀ or GI₅₀ in µM) | Reference |

| 5b | 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate | K562 | GI₅₀: 0.021 µM | [11] |

| 5b | 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate | A549 | GI₅₀: 0.69 µM | [11] |

| - | Pyrazole with 4-bromophenyl group | MCF-7 | IC₅₀: 5.8 µM | [10] |

| - | Pyrazole with 4-bromophenyl group | A549 | IC₅₀: 8.0 µM | [10] |

Structure-Activity Relationship (SAR) Signaling Pathway

The following diagram illustrates the key structural modifications on the this compound core and their potential impact on biological activity, providing a conceptual framework for future drug design efforts.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. Its synthetic tractability, allowing for diversification at multiple positions, combined with the demonstrated biological activities of its derivatives, makes it a focal point for ongoing research in medicinal chemistry. This technical guide provides a foundational resource for scientists and researchers, offering detailed protocols and a summary of the current state of knowledge to facilitate the exploration and optimization of this important class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. srrjournals.com [srrjournals.com]

- 11. mdpi.com [mdpi.com]

- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1-(3-Bromophenyl)-1H-pyrazole in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole moiety is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1] Arylated pyrazoles, in particular, are of significant interest due to their demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these biaryl and heteroaryl-aryl structures, offering high tolerance for various functional groups and generally high yields.[2]

This document provides detailed application notes and protocols for the use of 1-(3-Bromophenyl)-1H-pyrazole as a substrate in Suzuki-Miyaura coupling reactions to generate novel 1-(3-arylphenyl)-1H-pyrazole derivatives. These derivatives are valuable compounds for screening in drug discovery programs.

Applications in Drug Discovery

The 1-phenyl-1H-pyrazole core is a key pharmacophore in a variety of biologically active molecules. The synthesis of libraries of 1-(3-arylphenyl)-1H-pyrazoles via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. Derivatives of 1,3-diphenyl-1H-pyrazole have been investigated for their anti-inflammatory properties.[1] The ability to introduce a wide range of aryl and heteroaryl substituents at the 3-position of the phenyl ring of this compound enables the fine-tuning of steric and electronic properties, which can significantly impact biological activity.

Suzuki-Miyaura Coupling Reaction: An Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Two common palladium catalyst systems are presented.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water, degassed

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), sodium carbonate (2.0 mmol, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-